hDHODH-IN-10 Demonstrates Sub-11 nM Enzymatic Potency, Superior to Teriflunomide and ASLAN003
hDHODH-IN-10 inhibits recombinant human DHODH with an IC50 of 10.9 nM, representing a ~36-fold improvement over the clinically approved teriflunomide (IC50 = 390 nM) and a ~3.2-fold improvement over ASLAN003 (IC50 = 35 nM) [1][2][3]. This potency advantage is attributed to the optimized benzophenone scaffold designed to enhance hydrophobic coverage within the CoQ binding pocket [1].
| Evidence Dimension | hDHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 10.9 nM |
| Comparator Or Baseline | Teriflunomide: 390 nM; ASLAN003: 35 nM |
| Quantified Difference | 36-fold more potent than teriflunomide; 3.2-fold more potent than ASLAN003 |
| Conditions | Recombinant human DHODH enzyme assay |
Why This Matters
Higher enzymatic potency directly translates to lower compound concentrations required to achieve therapeutic effects, potentially reducing off-target liabilities and enabling more robust target engagement in cellular and in vivo models.
- [1] Discovery of potent human dihydroorotate dehydrogenase inhibitors based on a benzophenone scaffold. European Journal of Medicinal Chemistry, 2022, 243, 114737. View Source
- [2] Teriflunomide hDHODH IC50 data from PMC Table 1. View Source
- [3] ASLAN003 IC50 data from TargetMol and Adooq Bioscience. View Source
